1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- is a heterocyclic compound that belongs to the class of thiadiazoles. . The compound’s structure consists of a thiadiazole ring fused with an amine group and a dimethylamino-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the cyclization of thiosemicarbazide with 4-(dimethylamino)benzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- has been widely studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . For example, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, the compound may interfere with DNA replication and repair processes, leading to cell cycle arrest and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- can be compared with other similar compounds such as:
2-Amino-1,3,4-thiadiazole: This compound lacks the dimethylamino-substituted phenyl group and has different pharmacological properties.
5-Phenyl-1,3,4-thiadiazol-2-amine: This compound has a phenyl group instead of a dimethylamino-substituted phenyl group, which affects its reactivity and biological activity.
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar to the previous compound but with the amino group at a different position, leading to variations in its chemical behavior and applications.
The uniqueness of 1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
3121-63-9 |
---|---|
Molekularformel |
C10H12N4S |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
5-[4-(dimethylamino)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H12N4S/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,1-2H3,(H2,11,13) |
InChI-Schlüssel |
MPUIFWRGZSDUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.